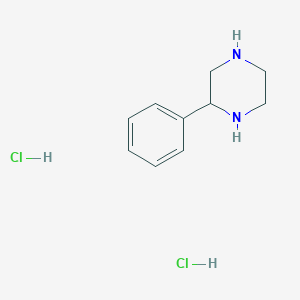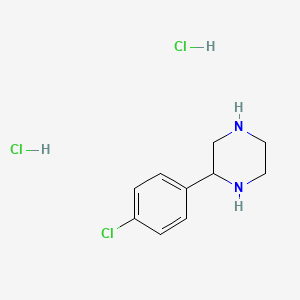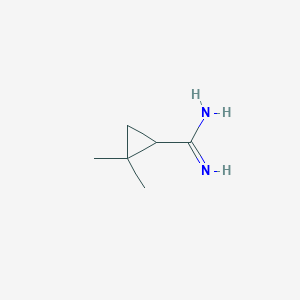
5-(Dimethoxymethyl)-2-methoxypyridine
Vue d'ensemble
Description
5-(Dimethoxymethyl)-2-methoxypyridine (DMMP) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of many compounds and has been used in various biochemical and physiological studies. DMMP has been found to have a range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments are well documented.
Applications De Recherche Scientifique
Antiviral Activity : 5-(Dimethoxymethyl)-2'-deoxyuridine, a derivative of 5-(Dimethoxymethyl)-2-methoxypyridine, shows significant antiviral activity against orthopoxvirus infections, such as vaccinia virus and cowpox virus. This suggests its potential in developing treatments for these infections (Fan et al., 2006).
Synthesis and Stability : The synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, related to 5-(Dimethoxymethyl)-2-methoxypyridine, demonstrates the compound's stability under certain pH conditions. This is crucial for its application in various chemical reactions (Victory et al., 1989).
Leukotriene Synthesis Inhibition : Derivatives of 5-(Dimethoxymethyl)-2-methoxypyridine, like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, are potent and selective inhibitors of leukotriene synthesis. This is significant for the development of treatments for conditions like asthma (Hutchinson et al., 2009).
DNA Duplex Stability : Oligonucleotides containing C-5-(3-Methoxypropynyl)-2′-deoxyuridine residues, which are related to 5-(Dimethoxymethyl)-2-methoxypyridine, show increased stability in DNA duplex formations. This could have implications in genetic research and therapies (Tolstikov et al., 1997).
Cytotoxicity in Cancer Research : Compounds like 2-methoxypyridine-3-carbonitrile, which are structurally related to 5-(Dimethoxymethyl)-2-methoxypyridine, exhibit significant cytotoxicity against various cancer cell lines. This highlights its potential in the development of new cancer treatments (Al‐Refai et al., 2019).
Propriétés
IUPAC Name |
5-(dimethoxymethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-8-5-4-7(6-10-8)9(12-2)13-3/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQERVHDUXSUNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538923 | |
| Record name | 5-(Dimethoxymethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethoxymethyl)-2-methoxypyridine | |
CAS RN |
95652-83-8 | |
| Record name | 5-(Dimethoxymethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




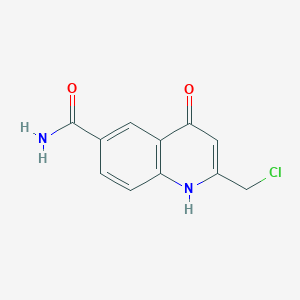
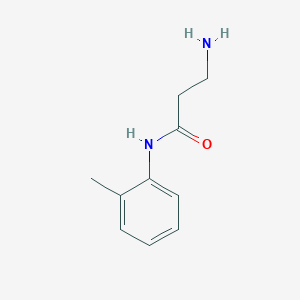
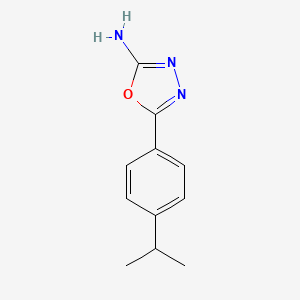
![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)
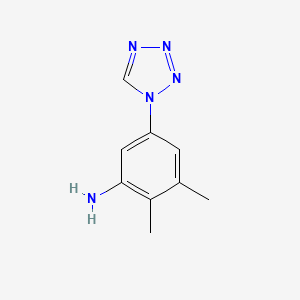

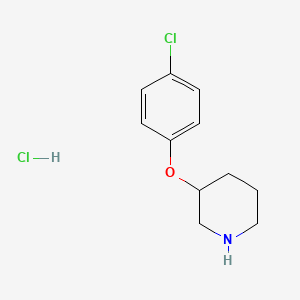
![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)
